molecular formula C17H14FN3O B12983490 N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12983490
M. Wt: 295.31 g/mol
InChI Key: SFZJNQSFJLNFAJ-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1H-pyrazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • Spiro-4H-pyrazole-oxindoles
  • Fused 1H-pyrazoles

Uniqueness

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a fluorophenyl acetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C17H14FN3O/c18-15-5-1-12(2-6-15)9-17(22)21-16-7-3-13(4-8-16)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22)

InChI Key

SFZJNQSFJLNFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)F

Origin of Product

United States

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